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molecular formula C8H11N3S B8285674 dimethyl-(1H-thieno[3,2-c]pyrazol-5-ylmethyl)-amine

dimethyl-(1H-thieno[3,2-c]pyrazol-5-ylmethyl)-amine

Cat. No. B8285674
M. Wt: 181.26 g/mol
InChI Key: KFQBQAKYDKBNPE-UHFFFAOYSA-N
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Patent
US07928231B2

Procedure details

To [4-(N′-Benzhydrylidene-hydrazino)-5-(benzhydrylidene-hydrazonomethyl)-thiophen-2-ylmethyl]-dimethyl-amine [Intermediate (4)] in ethanol (100 mL) was added 50 mL of concentrated hydrochloric acid. The dark red mixture is stirred at 85° C. for 2 hours. Water is added followed by solid sodium carbonate until pH is slightly basic. The reaction mixture is then extracted twice with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated. The residue is chromatographed (ethyl acetate-1.0M ammonia in methanol, 90:10 as eluant) to produce dimethyl-(1H-thieno[3,2-c]pyrazol-5-ylmethyl)-amine [1.06 g, 45% Intermediate (5)] as a brown solid. LC/MS: RT=0.4 minutes, 182.09 m/e (M+H).
Name
[4-(N′-Benzhydrylidene-hydrazino)-5-(benzhydrylidene-hydrazonomethyl)-thiophen-2-ylmethyl]-dimethyl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=NN[C:16]1[CH:17]=[C:18]([CH2:37][N:38]([CH3:40])[CH3:39])[S:19][C:20]=1[CH:21]=[N:22][N:23]=C(C1C=CC=CC=1)C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl.O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:40][N:38]([CH3:39])[CH2:37][C:18]1[S:19][C:20]2[CH:21]=[N:22][NH:23][C:16]=2[CH:17]=1 |f:3.4.5|

Inputs

Step One
Name
[4-(N′-Benzhydrylidene-hydrazino)-5-(benzhydrylidene-hydrazonomethyl)-thiophen-2-ylmethyl]-dimethyl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NNC=1C=C(SC1C=NN=C(C1=CC=CC=C1)C1=CC=CC=C1)CN(C)C
Name
Intermediate ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NNC=1C=C(SC1C=NN=C(C1=CC=CC=C1)C1=CC=CC=C1)CN(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The dark red mixture is stirred at 85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed (ethyl acetate-1.0M ammonia in methanol, 90:10 as eluant)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CC1=CC=2NN=CC2S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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